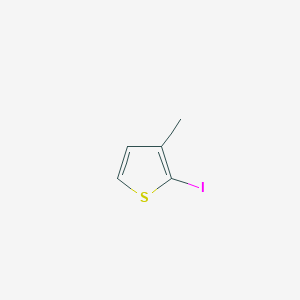

2-Iodo-3-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQICPBFMKDHSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472877 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-40-9 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Iodination of 3-Methylthiophene using N-Iodosuccinimide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the regioselective iodination of 3-methylthiophene utilizing N-iodosuccinimide (NIS). It is designed to equip researchers and professionals in drug development and materials science with the necessary knowledge to effectively synthesize 2-iodo-3-methylthiophene, a valuable building block in the creation of novel bioactive molecules and functional materials.

Strategic Importance of Iodinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an iodine atom onto the thiophene ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile construction of complex molecular architectures. Specifically, this compound is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials, such as conductive polymers and photochromic materials.[3][4]

The Iodination of 3-Methylthiophene: A Mechanistic Perspective

The iodination of 3-methylthiophene with N-iodosuccinimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is governed by the electronic and steric effects of the methyl group at the 3-position.

Regioselectivity: The Predominance of this compound

The methyl group at the 3-position is an ortho-, para-directing activator. In the case of the five-membered thiophene ring, the positions adjacent to the sulfur atom (the α-positions, C2 and C5) are the most electron-rich and sterically accessible. The methyl group at C3 further activates the adjacent C2 position, making it the primary site of electrophilic attack. Consequently, the iodination of 3-methylthiophene with one equivalent of NIS overwhelmingly yields This compound .

The Role of the Acid Catalyst: Activating N-Iodosuccinimide

While NIS can act as an iodinating agent on its own for highly activated substrates, the reaction with 3-methylthiophene is significantly accelerated by the presence of an acid catalyst, such as acetic acid or p-toluenesulfonic acid.[5] The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom and generating a more potent iodinating species. This activation facilitates the attack by the electron-rich thiophene ring.

Potential Side Reactions: The Formation of Di-iodinated Byproducts

If an excess of NIS is used, or if the reaction is allowed to proceed for an extended period, a second iodination can occur. The most likely position for the second electrophilic attack is the other α-position, C5, which is also activated by the sulfur atom. This leads to the formation of 2,5-diiodo-3-methylthiophene . Careful control of stoichiometry is therefore crucial to achieve high selectivity for the mono-iodinated product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable synthetic procedure and is designed to be a self-validating system for producing high-purity this compound.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Methylthiophene | 98.17 | 2.00 | 196 mg |

| N-Iodosuccinimide (NIS) | 224.99 | 2.02 | 455 mg |

| Chloroform (CHCl₃) | 119.38 | - | 6 mL |

| Acetic Acid (CH₃COOH) | 60.05 | - | 6 mL |

| Sodium Hydroxide (1 N aq.) | 40.00 | - | 10 mL |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 60 mL |

| Sodium Bisulfite (aq.) | 104.06 | - | 50 mL |

| Brine (sat. aq. NaCl) | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |

Reaction Setup and Procedure

Sources

An In-depth Technical Guide to 2-Iodo-3-methylthiophene

Introduction: 2-Iodo-3-methylthiophene is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with an iodine atom at the 2-position and a methyl group at the 3-position, provides a unique combination of reactivity and stability.[1] The thiophene nucleus itself is a privileged pharmacophore, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1] The presence of the iodine atom offers a versatile handle for synthetic chemists, enabling the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound for researchers and professionals in drug discovery and organic synthesis.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific isomer is not broadly published, the core properties are summarized below. Data for the closely related isomer, 2-Iodo-5-methylthiophene, is provided for comparative context where direct data is unavailable.

| Property | Value | Data Source / Note |

| Molecular Formula | C₅H₅IS | Smolecule[1] |

| Molecular Weight | 224.06 g/mol | Smolecule[1] |

| CAS Number | 16494-40-9 | Smolecule[1] |

| Appearance | Expected to be a liquid | Inferred from isomers |

| Density (25 °C) | ~1.852 g/mL | Value for 2-Iodo-5-methylthiophene |

| Boiling Point | ~81-83 °C @ 10 mmHg | Value for 2-Iodo-5-methylthiophene |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, hexanes) | General property of similar compounds |

| logP (Octanol/Water) | ~2.661 | Calculated for 2-Iodo-5-methylthiophene[2] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the thiophene ring protons and one signal in the alkyl region for the methyl protons.

-

Thiophene Protons (H4, H5): These protons will appear as two doublets in the range of δ 6.8 - 7.5 ppm. The proton at the 5-position (H5) will be a doublet coupled to the proton at the 4-position (H4). Similarly, H4 will be a doublet coupled to H5. The coupling constant (³JHH) is expected to be in the range of 5-6 Hz, characteristic of adjacent protons on a thiophene ring.

-

Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.2 - 2.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in unique chemical environments.

-

C2 (Iodo-substituted): This carbon is expected to have a significantly shifted signal due to the heavy atom effect of iodine, appearing far upfield, potentially in the range of δ 75-95 ppm.

-

C3 (Methyl-substituted): This quaternary carbon will likely appear in the δ 138-145 ppm range.

-

C4 and C5: These aromatic CH carbons are expected in the typical aromatic region of δ 125-135 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal should appear in the aliphatic region, typically around δ 15-20 ppm.

-

Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak will be observed at m/z = 224, corresponding to the molecular weight of C₅H₅IS.

-

Key Fragmentation Patterns:

-

Loss of Iodine: The most characteristic fragmentation will be the cleavage of the weak C-I bond, resulting in a significant peak at m/z = 97 ([M-127]⁺), corresponding to the 3-methylthienyl cation.

-

Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation ([I]⁺) may also be observed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bonding within the molecule.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, corresponding to the =C-H bonds of the thiophene ring.

-

C-H Stretching (Aliphatic): Bands in the 2950-2850 cm⁻¹ region due to the stretching vibrations of the methyl group C-H bonds.

-

C=C Stretching (Aromatic Ring): Medium to strong absorptions in the 1550-1400 cm⁻¹ region, characteristic of the thiophene ring skeletal vibrations.

-

C-I Stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹, indicates the presence of the carbon-iodine bond.

Synthesis and Purification Protocol

The most efficient and regioselective synthesis of this compound is achieved through the directed ortho-metalation (lithiation) of 3-methylthiophene, followed by quenching with an iodine electrophile.[1] This method takes advantage of the increased acidity of the proton at the 2-position adjacent to the sulfur atom.

Detailed Experimental Protocol: Lithiation-Iodination

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting using appropriate personal protective equipment (PPE) and a fume hood.

Materials:

-

3-Methylthiophene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Iodine (I₂) (1.1 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂S₂O₄) for drying

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-methylthiophene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Causality Note: The proton at the C2 position is the most acidic due to the inductive effect of the sulfur atom and its ability to stabilize the adjacent carbanion. This directs the deprotonation selectively to this site.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-methyl-2-thienyllithium intermediate.

-

Iodination: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Cool the mixture in an ice bath and carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears. Trustworthiness Note: This step neutralizes any unreacted iodine, preventing it from contaminating the final product and simplifying purification.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of this compound via lithiation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its carbon-iodine bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing C-C, C-N, and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is frequently employed in Suzuki, Stille, and Sonogashira coupling reactions. The iodine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) to form a new C(sp²)-C(sp²) bond. This is a cornerstone for creating biaryl structures common in pharmaceutical compounds.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). This reaction is vital for introducing alkynyl moieties into drug scaffolds.

Expertise Insight: The choice of catalyst, ligand, and base is critical for optimizing reaction yield and preventing side reactions. For electron-rich substrates like this compound, electron-rich phosphine ligands can accelerate the oxidative addition step, improving overall catalytic turnover.

Role in Medicinal Chemistry

Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer and neuroprotective properties.[1] this compound acts as a key intermediate, allowing for the systematic modification of a lead compound. By replacing the iodine with various functional groups via cross-coupling, medicinal chemists can perform Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Reactivity Overview Diagram

Caption: Major cross-coupling applications of this compound.

Safety and Handling

While specific toxicological data for this compound is limited, the safety profile can be inferred from closely related iodo-thiophenes. Standard laboratory safety precautions should be strictly followed.

-

GHS Hazard Statements: Based on 2-iodothiophene, the following hazards are likely:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials. The compound may be stabilized with copper.

-

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined structure and the predictable reactivity of the C-I bond make it an ideal starting material for the synthesis of complex thiophene-containing molecules. For professionals in drug discovery, it provides a reliable platform for generating diverse chemical libraries and conducting detailed SAR studies, ultimately accelerating the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Iodo-5-methylthiophene (CAS 16494-36-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18921, 2-Iodothiophene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Iodo-3-methylthiophene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 2-Iodo-3-methylthiophene, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role as a versatile synthon in the creation of complex molecular architectures for therapeutic and materials science applications.

Core Properties and Identification

This compound is a substituted heterocyclic aromatic compound. The strategic placement of a methyl group at the 3-position and an iodine atom at the 2-position of the thiophene ring dictates its unique reactivity and makes it a valuable precursor in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 16494-40-9 | [1] |

| Molecular Formula | C₅H₅IS | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(SC=C1)I | [1] |

graph "2_Iodo_3_methylthiophene_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes S1 [label="S", pos="0,1.5!", fontsize=18, fontcolor="#EA4335"]; C2 [label="C", pos="-1.2,0.75!", fontsize=18]; C3 [label="C", pos="-1.2,-0.75!", fontsize=18]; C4 [label="C", pos="0,-1.5!", fontsize=18]; C5 [label="C", pos="1.2,-0.75!", fontsize=18]; C_Me [label="CH₃", pos="-2.4,-1.5!", fontsize=18, fontcolor="#4285F4"]; Iodine [label="I", pos="-2.4,1.5!", fontsize=18, fontcolor="#34A853"];

// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C3 -- C_Me; C2 -- Iodine;

// Double bonds (represented by thicker lines, an approximation in DOT) edge [penwidth=3]; C2 -- C3; C4 -- C5; }

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of 3-methylthiophene. The rationale behind this approach lies in the electron-donating nature of the methyl group, which activates the thiophene ring towards electrophilic substitution and directs the incoming electrophile (iodine) primarily to the adjacent C2 position, which is the most nucleophilic site.

Causality in Experimental Design: Lithiation vs. Direct Iodination

While direct iodination is common, an alternative route involves the deprotonation of 3-methylthiophene with a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate, followed by quenching with an iodine source.

-

Direct Iodination: This method is often preferred for its operational simplicity. The choice of an oxidizing agent, such as nitric acid or mercuric oxide, is critical.[1][2] The oxidizing agent converts molecular iodine (I₂) into a more potent electrophilic species (e.g., I⁺), which is necessary to overcome the aromatic stability of the thiophene ring. Without it, the reaction is impractically slow.

-

Lithiation-Iodination: This two-step process offers superior regioselectivity. The initial deprotonation occurs selectively at the most acidic proton, which is at the C2 position due to the inductive effect of the sulfur atom. Quenching this specific organolithium species with iodine ensures the halogen is introduced exclusively at the desired position, minimizing the formation of other isomers.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Electrophilic Iodination

This protocol is adapted from established methods for the iodination of thiophenes.[2] The success of each step validates the readiness for the next.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methylthiophene (1.0 eq) and a suitable solvent like benzene or ligroin.

-

Reagent Addition: With vigorous stirring to keep the dense mercuric oxide suspended, add yellow mercuric oxide (HgO, 1.0 eq) and iodine (I₂, 1.2 eq) alternately in small portions over 20-30 minutes. The causality here is crucial: adding reagents portion-wise controls the exothermic reaction and prevents the sublimation of iodine. A color change from yellow (HgO) to crimson (mercuric iodide, HgI₂) indicates the reaction is proceeding.[2]

-

Reaction Monitoring & Completion: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 3-methylthiophene starting material signals completion.

-

Workup and Quenching: Filter the reaction mixture to remove the solid HgI₂. Transfer the filtrate to a separatory funnel and wash with a dilute aqueous solution of sodium thiosulfate.[2] This step is a self-validating checkpoint: the disappearance of the purple/brown iodine color from the organic layer confirms that excess electrophile has been quenched, preventing unwanted side reactions during purification.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound. The final purity should be confirmed by NMR and GC-MS.

Chemical Reactivity and Applications in Drug Discovery

The carbon-iodine bond in this compound is the molecule's primary reactive handle. Iodine is an excellent leaving group, making the compound a superb substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing complex molecules.

The Power of Cross-Coupling Reactions

The ability to form new carbon-carbon and carbon-heteroatom bonds with high precision is fundamental to modern drug discovery. This compound is an ideal precursor for these transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or vinyl-substituted thiophenes.

-

Stille Coupling: Coupling with organostannanes (organotin compounds), also catalyzed by palladium, to introduce a wide range of organic substituents.

-

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with terminal alkynes, providing a direct route to alkynylthiophenes.

-

Negishi Coupling: The reaction with organozinc reagents, catalyzed by nickel or palladium, which is known for its high functional group tolerance.

These reactions allow for the systematic and modular construction of libraries of thiophene derivatives for structure-activity relationship (SAR) studies.[1][3]

Caption: Key cross-coupling reactions of this compound.

Role in Medicinal Chemistry

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] It acts as a bioisostere for a phenyl ring but possesses distinct electronic properties and metabolic profiles.[4] Derivatives of this compound are being actively investigated for various therapeutic applications:

-

Oncology: Certain substituted thiophenes have demonstrated cytotoxic effects against cancer cell lines.[1]

-

Neurodegenerative Diseases: Researchers have explored thiophene derivatives for their potential neuroprotective properties, which could be beneficial in conditions like Alzheimer's or Parkinson's disease.[1]

-

Receptor Modulation: Thiophene-based structures are key components of modulators for nuclear receptors like RORγt, which are targets for autoimmune and inflammatory diseases.[5]

Analytical Characterization and Trustworthiness

To ensure the integrity of any research, the identity and purity of this compound must be rigorously confirmed. A multi-technique approach provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR will show characteristic signals for the two aromatic protons on the thiophene ring and the methyl group protons, with specific chemical shifts and coupling patterns that confirm the 2,3-substitution pattern.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect to see C-H stretching vibrations for the aromatic and alkyl groups (~2850-3100 cm⁻¹) and a characteristic C-I stretching absorption in the fingerprint region (~500-600 cm⁻¹).[7]

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (224.06 g/mol ) and provide fragmentation patterns that are unique to the molecule's structure.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound may not be universally available, data from analogous compounds like 3-methylthiophene and 2-iodothiophene provide essential guidance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[8][9]

References

-

2-Iodothiophene Synthesis Procedure . Organic Syntheses. [Link]

-

Iodocyclization and Coupling Reactions of Thiophenes . ResearchGate. [Link]

-

Characterization of an Unexpected Iodination Product of 2-Methylthiophene . Penn State Research Database. [Link]

-

Material Safety Data Sheet for 3-Methylthiophene . Cole-Parmer. [Link]

-

Discovery and Synthesis of Benzothiophene Derivatives as RORγt Modulators . PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives . National Institutes of Health (NIH). [Link]

-

Drug Discovery and Application of New Technologies . MDPI. [Link]

-

2-Aminothiophenes: A Privileged Scaffold for Drug Discovery . ResearchGate. [Link]

-

Infrared Spectrum of 2-iodo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. Buy this compound | 16494-40-9 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Crystal Structure of 2-Iodo-3-methylthiophene Derivatives

Foreword: From Molecular Blueprint to Crystalline Architecture

In the realms of medicinal chemistry and materials science, the thiophene scaffold is a cornerstone, prized for its versatile electronic properties and significant biological activity.[1] The introduction of specific substituents, such as an iodo group at the C2 position and a methyl group at C3, creates the 2-iodo-3-methylthiophene core—a highly valuable intermediate for constructing complex molecular architectures through cross-coupling reactions.[2] However, the journey from a synthesized molecule to a functional drug or high-performance material is profoundly influenced by its three-dimensional arrangement in the solid state. The crystal structure dictates critical parameters such as solubility, stability, bioavailability, and charge transport properties.[3][4]

This guide provides a deep dive into the crystal structure of this compound derivatives. We will move beyond simple data reporting to explore the causal relationships between molecular design, intermolecular forces, and the resulting crystal packing. By understanding the "why" behind the observed solid-state structures, researchers can better predict and engineer the properties of novel thiophene-based compounds. We will dissect the experimental methodologies required for structure determination and analyze key crystallographic data from representative derivatives, paying special attention to the non-covalent interactions that govern their assembly.

The Strategic Synthesis of this compound Derivatives

The foundation of any crystallographic study is the synthesis of high-purity material suitable for single crystal growth. The this compound core is typically synthesized via the direct iodination of 3-methylthiophene.

Causality in Synthesis: The Rationale for Electrophilic Iodination

The choice of electrophilic aromatic substitution is dictated by the electron-rich nature of the thiophene ring. The sulfur atom donates electron density into the ring, activating it towards electrophiles. The directing effect of the C3-methyl group (an activating, ortho-, para-director) and the inherent reactivity of the C2 and C5 positions of the thiophene ring favor substitution at the C2 position. The use of an oxidizing agent, such as nitric acid or hydrogen peroxide, is crucial to generate the electrophilic iodine species (I+) in situ from molecular iodine (I₂), driving the reaction forward.[2]

Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines a common method for the synthesis of this compound. Subsequent derivatization (e.g., nitration) can be achieved using established methods.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Add elemental iodine (1.1 eq). To the stirred solution, add an oxidizing agent (e.g., concentrated nitric acid) dropwise via the dropping funnel. The reaction is exothermic and should be maintained at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into an ice-water bath containing a reducing agent (e.g., sodium thiosulfate solution) to neutralize any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or fractional distillation to yield pure this compound.[2]

The workflow for synthesizing and characterizing these compounds is illustrated below.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 16494-40-9 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of crystal packing on the excitonic properties of rubrene polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Tunable Electronic Landscape of Substituted Thiophenes: A Technical Guide to Understanding and Harnessing their HOMO-LUMO Gap for Scientific Advancement

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the electronic properties of substituted thiophenes, with a core focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resultant energy gap. Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a critical pharmacophore in medicinal chemistry and a fundamental building block for advanced organic electronic materials.[1][2][3] Its derivatives are integral to a wide array of applications, from anticancer agents to organic light-emitting diodes (OLEDs), underscoring the importance of understanding and manipulating their electronic characteristics.[4][5] The strategic placement of electron-donating or electron-withdrawing substituents on the thiophene ring allows for the precise tuning of its HOMO-LUMO gap, thereby influencing its chemical reactivity, optical properties, and biological activity.[6][7]

The Thiophene Core: An Electron-Rich Aromatic System

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom. This electron-rich nature makes it highly susceptible to electrophilic substitution reactions, primarily at the C2 and C5 (α) positions, which are more reactive than the C3 and C4 (β) positions.[8] The electronic distribution within the thiophene ring is not uniform, with the sulfur atom influencing the electron density and reactivity of the carbon atoms. This inherent electronic landscape provides a versatile platform for synthetic modification.

Modulating the Frontier Orbitals: The Impact of Substituents on the HOMO-LUMO Gap

The HOMO and LUMO are the frontier molecular orbitals that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept electrons. The energy difference between these two orbitals is the HOMO-LUMO gap (Eg), a critical parameter that determines a molecule's electronic and optical properties.

The introduction of substituents onto the thiophene ring profoundly alters the energies of the HOMO and LUMO, thereby tuning the Eg. This modulation is a direct consequence of the interplay between inductive and resonance effects of the substituents.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This leads to a destabilization (increase in energy) of the HOMO level to a greater extent than the LUMO level, resulting in a decrease in the HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the thiophene ring. This stabilizes (lowers the energy of) both the HOMO and LUMO levels. However, the LUMO is typically stabilized to a greater extent, leading to a decrease in the HOMO-LUMO gap.

The following diagram illustrates the general effect of EDGs and EWGs on the frontier orbital energies of a thiophene derivative.

Caption: Synthesis and characterization workflow.

Detailed Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly swept potential. [9]It provides information about the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels, respectively. [10] Instrumentation and Reagents:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)

-

The substituted thiophene sample (typically 1-5 mM)

-

Internal standard (optional but recommended, e.g., ferrocene/ferrocenium couple, Fc/Fc+)

Step-by-Step Methodology:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Sample Preparation: Dissolve the substituted thiophene sample in the electrolyte solution to the desired concentration.

-

Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Cyclic Voltammogram Acquisition:

-

Set the potential window to scan a range where the oxidation and/or reduction of the compound is expected.

-

Set the scan rate (e.g., 50-100 mV/s). [11] * Initiate the potential sweep and record the resulting current. Multiple cycles are typically run to ensure reproducibility.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram. These are typically found at the intersection of the tangent to the rising current and the baseline.

-

If an internal standard like ferrocene is used, the potentials should be referenced to the Fc/Fc+ redox couple.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:[12]

-

EHOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered, onset (vs Fc/Fc+) + 4.8]

-

-

The electrochemical energy gap can then be calculated as: Eg, electrochem = ELUMO - EHOMO.

-

Detailed Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. [13]For conjugated molecules like substituted thiophenes, the absorption of light corresponds to the promotion of an electron from the HOMO to the LUMO. [14][15]The wavelength of maximum absorption (λmax) can be used to determine the optical HOMO-LUMO gap.

Instrumentation and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., chloroform, dichloromethane, tetrahydrofuran)

-

The substituted thiophene sample

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the substituted thiophene in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5 to ensure adherence to the Beer-Lambert law.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) from the spectrum.

-

Determine the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline. This is often determined from the intersection of the tangent of the low-energy absorption edge with the baseline.

-

Calculate the optical HOMO-LUMO gap (Eg, optical) using the following equation:

-

Eg, optical (eV) = 1240 / λonset (nm)

-

-

Conclusion and Future Perspectives

The ability to rationally design and synthesize substituted thiophenes with tailored electronic properties is a cornerstone of modern medicinal chemistry and materials science. By judiciously selecting and positioning substituents, researchers can fine-tune the HOMO-LUMO gap to optimize molecular interactions, reactivity, and photophysical behavior. The experimental protocols detailed in this guide provide a robust framework for the characterization of these vital parameters. As our understanding of the intricate relationship between molecular structure and electronic properties deepens, the potential for developing novel thiophene-based drugs and advanced materials with unprecedented efficacy and functionality will continue to expand.

References

-

Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

-

Wikipedia. (2024). Thiophene. Retrieved from [Link]

-

Li, J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. Retrieved from [Link]

-

Khan, I., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega, 8(1), 1059–1073. Retrieved from [Link]

-

Gomha, S. M., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-15. Retrieved from [Link]

-

Chen, Z., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 26(22), 6978. Retrieved from [Link]

-

Beilstein Journals. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with.... Retrieved from [Link]

-

Babejová, M., et al. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14, 32833-32844. Retrieved from [Link]

-

NPTEL. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. Retrieved from [Link]

-

Valencia, D., et al. (2016). Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity. Physical Chemistry Chemical Physics, 18(2), 1093-1101. Retrieved from [Link]

-

Jappor, H. R., & Obaid, S. M. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2930-2935. Retrieved from [Link]

-

National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2001). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO, E gap and LUMO obtained by cyclic voltammetry. Retrieved from [Link]

-

National Institutes of Health. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

-

G. Zotti, et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8016. Retrieved from [Link]

-

RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

-

Wiley-VCH. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

-

RSC Publishing. (2019). Energy level measurement for organic semiconductors. Retrieved from [Link]

-

Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1665-1675. Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

Semantic Scholar. (2018). Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N- diethylaniline-based Compounds for. Retrieved from [Link]

-

University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

Vanossi, D., et al. (2016). An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems. Molecules, 21(1), 110. Retrieved from [Link]

-

ACS Publications. (1988). Cyclic voltammetry at semiconductor photoelectrodes. 1. Ideal surface-attached redox couples with ideal semiconductor behavior. Retrieved from [Link]

-

RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

Sources

- 1. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06477E [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ossila.com [ossila.com]

- 10. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 11. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to 2-Iodo-3-methylthiophene: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodo-3-methylthiophene, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive reference and a methodological framework for the characterization of novel thiophene derivatives.

Introduction: The Significance of this compound

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are integral to a wide array of pharmaceuticals and functional organic materials. The unique electronic properties of the thiophene ring, coupled with the reactivity of the iodo-substituent and the steric and electronic influence of the methyl group, make this molecule a versatile intermediate in organic synthesis. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in complex molecular architectures.

This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will not only present the predicted data but also explain the underlying principles and experimental considerations, empowering researchers to confidently characterize this and similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For this compound, we anticipate a spectrum characterized by two distinct aromatic proton signals and a singlet for the methyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.0 | Doublet | 5.0 - 6.0 |

| H-5 | 7.2 - 7.4 | Doublet | 5.0 - 6.0 |

| -CH₃ | 2.2 - 2.4 | Singlet | N/A |

Interpretation and Rationale

The thiophene ring protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The iodine atom at the C-2 position is a weakly de-shielding, electron-withdrawing group, which will influence the chemical shifts of the adjacent protons. The methyl group at the C-3 position is electron-donating, leading to a slight shielding effect on the neighboring H-4 proton. Consequently, H-5 is predicted to be the most downfield of the two aromatic protons. The methyl protons will appear as a singlet as there are no adjacent protons to couple with. The predicted chemical shift for the methyl group is based on data from 3-methylthiophene.

¹H NMR Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the carbon backbone.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 85 |

| C-3 | 140 - 145 |

| C-4 | 128 - 132 |

| C-5 | 125 - 129 |

| -CH₃ | 15 - 20 |

Interpretation and Rationale

The most upfield signal is expected for the methyl carbon. The C-2 carbon, directly attached to the highly electronegative iodine, will be significantly shielded and is predicted to have the lowest chemical shift among the ring carbons. This is a characteristic feature of carbons bonded to iodine.[1] The C-3 carbon, bearing the methyl group, will be downfield due to the substitution pattern. The remaining thiophene carbons, C-4 and C-5, will have chemical shifts in the typical aromatic region for thiophenes.

¹³C NMR Acquisition Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds, to allow for the typically longer relaxation times of quaternary carbons.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic, -CH₃) | Medium |

| 1550 - 1450 | C=C stretch (thiophene ring) | Medium-Strong |

| 1450 - 1350 | C-H bend (aliphatic, -CH₃) | Medium |

| ~850 | C-H out-of-plane bend (aromatic) | Strong |

| 600 - 500 | C-I stretch | Medium |

Interpretation and Rationale

The IR spectrum of this compound is expected to show characteristic absorptions for the thiophene ring and its substituents. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring will give rise to one or more bands in the 1550-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is anticipated for the C-H out-of-plane bending of the adjacent hydrogens on the thiophene ring. The C-I stretching vibration is expected in the far-IR region, typically between 600 and 500 cm⁻¹.

FT-IR Spectroscopy Acquisition Protocol

-

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 97 | [M - I]⁺ |

| 127 | [I]⁺ |

| 82 | [C₄H₂S]⁺ |

Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 224, corresponding to the molecular weight of this compound (C₅H₅IS). A prominent peak at m/z 97 would result from the loss of the iodine atom, a common fragmentation pathway for iodo-aromatic compounds.[2] The observation of a peak at m/z 127 would correspond to the iodine cation. Further fragmentation of the thiophene ring could lead to smaller fragments, such as the one observed at m/z 82.

GC-MS Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-300 amu.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Visualizing Molecular Structure and Spectroscopic Relationships

To further aid in the understanding of the structure and its spectroscopic properties, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Workflow for spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide, though predictive, is grounded in the fundamental principles of NMR, IR, and MS, and supported by data from analogous compounds. This guide serves as a robust starting point for researchers working with this molecule, providing expected data, clear interpretations, and detailed experimental protocols. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for the characterization of a wide range of substituted thiophenes, thereby facilitating advancements in the fields of medicinal chemistry and materials science.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

Sources

Theoretical and Computational Studies of Iodinated Thiophenes: From Fundamental Properties to Advanced Applications

An In-Depth Technical Guide

Foreword: The Strategic Value of In Silico Research for Iodinated Thiophenes

Iodinated thiophenes represent a class of molecules that stand at a critical intersection of materials science and medicinal chemistry. They are indispensable precursors for polythiophene-based conductive polymers, which are foundational to organic electronics, and simultaneously serve as privileged scaffolds in a surprising number of FDA-approved pharmaceuticals.[1][2][3] The strategic introduction of an iodine atom onto the thiophene ring is not a trivial modification; it profoundly alters the molecule's electronic structure, reactivity, and non-covalent interaction profile.

Navigating the vast chemical space of possible thiophene derivatives and predicting their performance in a device or a biological system is an immense experimental challenge. This is where theoretical and computational chemistry becomes an indispensable partner. By leveraging quantum mechanical principles, we can move beyond empirical, trial-and-error approaches to a predictive, design-oriented methodology. This guide provides researchers, scientists, and drug development professionals with a technical overview of how computational tools are applied to understand and harness the unique properties of iodinated thiophenes, explaining not just the methods, but the causal, scientific reasoning that underpins their application.

Section 1: The Iodinated Thiophene Building Block: A Computational Perspective

Before designing complex polymers or drug candidates, we must first understand the fundamental properties of the iodinated thiophene monomer. Computational chemistry allows us to dissect these properties at the electronic level with remarkable precision.

The Thiophene Core: Aromaticity and Electronic Structure

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle.[4] Its aromaticity, arising from the delocalization of six π-electrons, is the source of its chemical stability and its rich reactivity, which often resembles that of benzene.[4] From a computational standpoint, the primary tool for investigating its electronic structure is Density Functional Theory (DFT) .[5][6]

DFT provides a robust framework for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter, as it correlates directly with the molecule's electronic excitability and chemical reactivity.[7] A smaller gap generally implies a more reactive molecule that is more easily polarized.[7]

The Iodine Perturbation: Halogen Bonding and Electronic Tuning

Introducing an iodine atom creates two significant, computationally predictable effects:

-

Electronic Tuning: Iodine is an electronegative halogen, but it can donate electron density to the aromatic system through resonance. DFT calculations show how iodination modifies the HOMO and LUMO energy levels, which in turn tunes the optical and electronic properties of the resulting materials.[8]

-

Halogen Bonding (XB): This is arguably the most important consequence of iodination. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophile (e.g., a lone pair on a nitrogen or oxygen atom).[9] Computational electrostatic potential maps are essential for visualizing the σ-hole and quantifying its strength, which follows the trend I > Br > Cl.[10] This interaction is a powerful tool in crystal engineering for controlling solid-state packing and in drug design for mediating protein-ligand interactions.[11][12]

The diagram below illustrates the workflow for a fundamental computational analysis of an iodinated thiophene monomer.

Caption: Standard workflow for DFT analysis of an iodinated thiophene monomer.

Section 2: Computational Elucidation of Synthesis and Reactivity

Computational chemistry provides powerful insights into reaction mechanisms, allowing us to understand why certain reaction conditions are necessary and to predict the outcomes of new transformations.

Modeling the Electrophilic Iodination Mechanism

The iodination of thiophene is a classic electrophilic aromatic substitution. DFT studies have been instrumental in mapping the entire reaction pathway.[1] For example, when using an iodinating agent like iodine monochloride (ICl), the mechanism involves two key steps:

-

π-Complex Formation: The ICl molecule forms an adduct with the electron-rich thiophene ring.

-

Rate-Determining Step: A nucleophilic attack from the thiophene ring onto the iodine atom forms the C-I bond via a high-energy transition state (the σ-complex or Wheland intermediate).[1]

-

Deprotonation: A base removes a proton from the carbon bearing the iodine, restoring aromaticity.[1]

Computational modeling of this pathway allows for the calculation of activation barriers (energy humps) for each step. The highest barrier corresponds to the rate-determining step, and its magnitude is consistent with the experimental conditions required for the reaction to proceed.[1]

Caption: Simplified energy profile for the electrophilic iodination of thiophene.

Protocol: Calculating a Reaction Transition State

Identifying the transition state (TS) is crucial for understanding reaction kinetics. This protocol outlines a general workflow using a quantum chemistry package like Gaussian.

Objective: To find the transition state structure for the C-I bond-forming step in thiophene iodination.

-

Step 1: Optimize Reactants and Products: Perform geometry optimizations on the starting materials (thiophene + ICl) and the final product (the protonated iodothiophene intermediate before deprotonation). This establishes the energy endpoints of the reaction step.

-

Step 2: Generate an Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., Opt=QST2 in Gaussian) by providing the optimized reactant and product structures as input. The software will generate an initial guess for the structure that lies on the path between them.

-

Step 3: Refine the Transition State: Take the output structure from the QST2 calculation and perform a full transition state optimization (e.g., Opt=(TS,CalcFC,NoEigentest)). This calculation specifically searches for a first-order saddle point on the potential energy surface.

-

Step 4: Validate the Transition State: A true transition state must satisfy two criteria:

-

Single Imaginary Frequency: Perform a frequency calculation on the optimized TS structure. There must be exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed/broken.

-

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the path downhill from the transition state. A valid TS must connect smoothly to the previously optimized reactant and product structures on either side.

-

Self-Validation: The protocol is self-validating. If the frequency calculation yields zero or more than one imaginary frequency, or if the IRC analysis does not connect to the correct minima, the calculated structure is not the true transition state, and the search (Step 3) must be refined.

Section 3: In Silico Design of Thiophene-Based Materials

The true power of computational modeling lies in its ability to predict the properties of novel materials before they are synthesized, guiding experimental efforts toward the most promising candidates.

Conductive Polymers: Predicting Electronic Properties

Iodinated thiophenes are key precursors to polythiophenes, a class of conductive polymers used in organic field-effect transistors (OFETs) and solar cells.[1] The electronic properties of these polymers are determined by their band structure.

By performing DFT calculations on oligomers of increasing length (dimer, trimer, tetramer, etc.), one can extrapolate key properties to the polymer limit. This allows for the prediction of:

-

Band Gap: The HOMO-LUMO gap of the oligomers converges to the polymer's band gap, which dictates its conductivity and color.

-

Ionization Potential & Electron Affinity: These values, related to the HOMO and LUMO energies respectively, are crucial for designing efficient charge injection layers in electronic devices.

Theoretical studies have shown how different substituents on the thiophene ring can systematically tune the band gap.[8]

| Substituent on Polythiophene | Effect on Band Gap | Rationale |

| Electron-Donating (e.g., -OCH₃) | Decreases Band Gap | Raises HOMO level more than LUMO |

| Electron-Withdrawing (e.g., -CN) | Lowers HOMO and LUMO | Lowers LUMO more significantly, can increase or decrease gap |

| Alkyl Chains (e.g., -C₆H₁₃) | Minimal Electronic Effect | Primarily improves solubility and processing |

Table based on general principles discussed in computational studies of substituted polythiophenes.[8]

Iodine Adsorption in Covalent Organic Polymers (COPs)

A novel application for thiophene-based materials is the capture of radioactive iodine gas from nuclear waste. Computational studies have been vital in designing Covalent Organic Polymers (COPs) with high iodine affinity.[13] DFT calculations and non-covalent interaction (NCI) analyses demonstrate that the sulfur atoms in the thiophene rings and nitrogen atoms in imine linkages act as powerful binding sites for iodine molecules.[13] These computational insights explain the exceptionally high iodine adsorption capacity observed experimentally, even in materials with modest surface areas, proving that rational chemical design can overcome physical limitations.[13][14]

Section 4: Computational Insights for Drug Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for conditions ranging from inflammation to cardiovascular disease.[2][3] The introduction of iodine can enhance binding affinity through halogen bonding or modulate physicochemical properties like lipophilicity.

Structure-Based Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For an iodinated thiophene drug candidate, this allows us to visualize how the molecule fits into the active site. Crucially, it can identify potential halogen bonds between the iodine atom and nucleophilic residues (like the backbone carbonyl oxygen) in the protein, which can contribute significantly to binding affinity. In silico drug design studies have proposed adding iodine to thiophene moieties to enhance interactions with target receptors.[2]

Protocol: Virtual Screening of Iodinated Thiophene Analogs

Objective: To identify which analog of a lead compound shows the best predicted binding to a target protein.

-

Step 1: System Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

"Clean" the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Maestro.

-

Define the binding site (the "grid box") based on the location of a known co-crystallized ligand.

-

-

Step 2: Ligand Preparation:

-

Generate 3D structures of the iodinated thiophene analogs.

-

Assign charges and define rotatable bonds.

-

-

Step 3: Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina), which systematically samples different conformations and orientations of each ligand within the binding site.

-

Step 4: Analysis and Scoring:

-

The software calculates a binding score (e.g., in kcal/mol) for the best-predicted poses of each ligand. Lower scores typically indicate better predicted affinity.

-

Visually inspect the top-ranked poses. Look for favorable interactions, such as hydrogen bonds and, specifically, halogen bonds involving the iodine atom.

-

Trustworthiness of the Protocol: The reliability of a docking study is validated by its ability to "re-dock" a known co-crystallized ligand back into its experimentally determined pose with a low Root Mean Square Deviation (RMSD). This confirms that the docking parameters are appropriate for the system.

Section 5: Advanced Computational Techniques and Future Outlook

While DFT remains the workhorse, more advanced methods provide deeper insights into the complex behavior of iodinated thiophene systems.

-

Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and molecules over time, allowing the study of polymer chain folding, self-assembly in solution, and the insertion of polythiophenes into lipid bilayers for biosensor applications.[15][16]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and non-covalent interactions.[17] For iodinated thiophenes, QTAIM can definitively identify and quantify the strength of halogen bonds and other weak interactions that govern molecular packing.[17]

The future of this field will likely involve the integration of machine learning and artificial intelligence with quantum chemical calculations to rapidly screen vast libraries of potential thiophene derivatives, accelerating the discovery of next-generation materials and therapeutics.

References

-

Clean and Efficient Iodination of Thiophene Derivatives. (2025). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH). [Link]

-

Iodine adsorption by thiophene-based covalent organic polymer: a study of structural influence on performance. (2023). Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2022). Impactfactor. [Link]

-

Thiophene. (n.d.). Wikipedia. [Link]

-

Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. (2024). CrystEngComm (RSC Publishing). [Link]

-

Halogen Bonding in Halothiophene Building Blocks. (2023). Crystal Growth & Design - ACS Publications. [Link]

-

Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2023). ResearchGate. [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (n.d.). ResearchGate. [Link]

-

Computational studies of functional polythiophenes: Overlap with device characteristics. (2011). ResearchGate. [Link]

-

Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2023). Semantic Scholar. [Link]

-

The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023). National Institutes of Health (NIH). [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health (NIH). [Link]

-

Computational Modeling of Poly(alkylthiophene) Conductive Polymer Insertion into Phospholipid Bilayers. (2014). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). PubMed Central (PMC) - National Institutes of Health (NIH). [Link]

-